molecular formula C14H10N2O3 B2936994 6-Nitro-2-(p-tolyl)benzo[d]oxazole CAS No. 58758-40-0

6-Nitro-2-(p-tolyl)benzo[d]oxazole

Cat. No.: B2936994
CAS No.: 58758-40-0
M. Wt: 254.245
InChI Key: SDPFCLFHQUIROK-UHFFFAOYSA-N
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Description

6-Nitro-2-(p-tolyl)benzo[d]oxazole is an aromatic compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol It is a derivative of benzo[d]oxazole, characterized by the presence of a nitro group at the 6th position and a p-tolyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-(p-tolyl)benzo[d]oxazole typically involves the nitration of 2-(p-tolyl)benzo[d]oxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(p-tolyl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2-(p-tolyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2-(p-tolyl)benzo[d]oxazole depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by interfering with bacterial cell wall synthesis or protein function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-(4-methylphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFCLFHQUIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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